ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-pyrazol-1-ylpyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-4-5-9(13-12-8)14-7-3-6-11-14/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVCDFYLPVVUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocyclic Compounds
Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups, facilitating the creation of derivatives with diverse chemical properties.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. For instance, starting materials such as pyrazole and pyridine intermediates are coupled with the pyridazine ring under optimized conditions to enhance yield and purity. Techniques like continuous flow synthesis are often employed to streamline production.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits notable biological activities. Studies have demonstrated its potential as an antimicrobial agent, with some derivatives showing significant inhibition against various bacterial strains compared to standard drugs . Furthermore, investigations into its anticancer properties are ongoing, highlighting its ability to interfere with cancer cell proliferation through specific molecular interactions .
Therapeutic Potential
The compound is being explored for its therapeutic applications in treating inflammatory and autoimmune conditions. Preliminary studies suggest that it may modulate immune responses, making it a candidate for further research in drug development .
Industrial Applications
Material Development
In industrial chemistry, this compound is utilized in the development of new materials and catalysts. Its unique chemical properties make it suitable for creating advanced materials that can be used in various applications, including coatings and polymers .
Case Studies
Mechanism of Action
The exact mechanism by which ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially influencing enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate and analogous compounds:
Key Research Findings
Structural and Electronic Differences
- Pyrazole vs. Triazole/Imidazole Substitutions : Pyrazole’s electron-donating nature (compared to triazole’s electron-withdrawing effect) enhances π–π interactions in this compound, making it more suitable for crystal engineering .
- Planarity and Stability : The pyridazine core in the title compound exhibits near-perfect planarity (r.m.s. deviation 0.044 Å), whereas pyridine-based analogs (e.g., triazole derivatives) show greater torsional flexibility, reducing intermolecular cohesion .
Functional Implications
- Biological Activity: Pyrazole-containing derivatives often exhibit enhanced antimicrobial and anticancer activity compared to triazole analogs due to stronger H-bond donor/acceptor capacity .
- Synthetic Versatility : Ethyl ester groups facilitate further functionalization (e.g., hydrolysis to carboxylic acids), whereas hydroxymethyl substituents (as in imidazole analogs) limit reactivity but improve solubility .
Biological Activity
Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of pyridazine derivatives, characterized by the presence of a pyrazole ring. This structure contributes to its unique reactivity and biological profile. The compound exhibits tautomerism, which may influence its interactions with biological targets.
Target Interactions
The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. Similar pyrazoline derivatives have demonstrated the capacity to modulate enzyme activities and receptor signaling pathways, leading to alterations in cellular processes.
Biochemical Pathways
Research indicates that compounds with a similar structure can affect multiple biochemical pathways, including those involved in cell proliferation and apoptosis. For instance, studies on related pyridazine derivatives have shown their potential as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
Anticancer Properties
This compound has been evaluated for its anticancer properties. In vitro studies have indicated that related pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and ovarian cancers. For example, certain derivatives showed IC50 values in the nanomolar range when tested against human cancer cell lines .
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Pyridazine 11l | T-47D (Breast) | 43.8 | CDK2 Inhibition |
| Pyridazine 11m | MDA-MB-231 (Breast) | 20.1 | Apoptosis Induction |
| Pyridazine 11e | SKOV-3 (Ovarian) | 55.6 | Cell Cycle Arrest |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promise in antimicrobial applications. Studies suggest that similar pyrazole derivatives possess potent antileishmanial and antimalarial activities, indicating a broader spectrum of biological efficacy.
Anti-inflammatory Effects
Recent investigations into related pyrazolo compounds have revealed anti-inflammatory properties, with some derivatives demonstrating significant inhibition of inflammatory pathways. For instance, certain compounds were found to inhibit NF-kB signaling, a critical pathway in inflammation .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Anticancer Study : In a study evaluating the efficacy of pyridazine derivatives against breast cancer cell lines, compounds were shown to induce apoptosis and alter cell cycle progression significantly .
- Antimicrobial Research : A series of pyrazole derivatives were screened for antileishmanial activity, with several exhibiting potent effects against Leishmania parasites at low concentrations.
Preparation Methods
Preparation of the Pyridazine Core
A key step is the synthesis of ethyl 6-oxo-1H-pyridazine-4-carboxylate or related pyridazine esters, which serve as precursors for further functionalization.
Classical Method (McMillan et al., 1955)
- Starting from diethyl 2-formylbutanedioate and hydrazine hydrate, a mixture of ethyl 2-(5-oxo-1,4-dihydropyrazol-4-yl)acetate and ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate is obtained.
- The pyridazine derivative is isolated as a minor product with low yield and impurity.
- Dehydrogenation with bromine in acetic acid converts the dihydro-pyridazine to ethyl 6-oxo-1H-pyridazine-4-carboxylate.
- Subsequent hydrolysis yields the corresponding 6-oxo-1H-pyridazine-4-carboxylic acid.
Drawbacks : The method involves four steps, requires chromatographic separations, uses harsh oxidizing agents (e.g., potassium permanganate with sulfuric acid), and is difficult to scale up industrially due to tedious work-up procedures.
Improved Industrial Process (Patent EP2857387A1)
- React dimethyl 2-methylenebutanedioate with hydrazine hydrate at 0–60°C to obtain methyl 6-oxohexahydropyridazine-4-carboxylate.
- Oxidize this intermediate with a suitable oxidizing agent (e.g., bromine or other milder oxidants) to methyl 6-oxo-1H-pyridazine-4-carboxylate.
- Hydrolyze the methyl ester to yield 6-oxo-1H-pyridazine-4-carboxylic acid.
This process is advantageous due to:
- Use of inexpensive, readily available starting materials.
- Reduced number of chemical steps (2–3 steps).
- High overall yield and purity.
- Amenable to industrial scale-up with less harsh conditions.
The hydrolysis step can be integrated into the oxidation reaction mixture under acidic or basic conditions, simplifying the process further.
Representative Preparation Procedure for Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate
Based on the integration of the above methods, a plausible synthetic route is:
| Step | Reaction | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Reaction of dimethyl 2-methylenebutanedioate with hydrazine hydrate | 0–10°C, 1–1.1 eq. hydrazine, 0–60°C for 1–3 h | Formation of methyl 6-oxohexahydropyridazine-4-carboxylate |
| 2 | Oxidation of intermediate to methyl 6-oxo-1H-pyridazine-4-carboxylate | Mild oxidizing agent (e.g., bromine in acetic acid) | High yield, mild conditions |
| 3 | Hydrolysis of methyl ester to acid | Acidic or basic aqueous conditions, integrated with oxidation step possible | High purity acid obtained |
| 4 | Conversion to ethyl ester (if starting from acid) | Esterification with ethanol under acidic catalysis | Typical esterification yields |
| 5 | Introduction of pyrazolyl group via cyclization with hydrazino intermediate | Reaction with diketones or aldehydes in acidic aqueous media, room temperature, 24 h | Formation of this compound |
Analytical and Research Findings
- NMR spectroscopy (1H and 13C) confirms the structure and isomeric purity, with predominant E-isomers observed in pyrazolyl derivatives.
- Yields for key steps such as oxidation and cyclization can reach above 85–95% under optimized conditions.
- The improved industrial process reduces hazardous reagents and simplifies purification, enhancing scalability.
- The pyrazolyl substitution enhances biological activity, as demonstrated in related pharmacological studies, reinforcing the importance of precise synthetic control.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Classical (McMillan et al.) | Diethyl 2-formylbutanedioate, hydrazine hydrate | Bromine, KMnO4/H2SO4 | Multi-step, harsh oxidation | Established method | Low yield, harsh conditions, difficult scale-up |
| Improved Industrial Process (Patent EP2857387A1) | Dimethyl 2-methylenebutanedioate, hydrazine hydrate | Bromine or mild oxidants | 2–3 steps, mild temp (0–60°C) | High yield, scalable, fewer steps | Requires controlled oxidation |
| Pyrazolyl Substitution (Sage Journals) | Hydrazino-pyridazine derivatives | Aldehydes, diketones, KOH, CS2 | Room temp, acidic aqueous medium | High selectivity, good yields | Requires careful isomer control |
Q & A
Basic: What are the common synthetic routes for ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate, and how are intermediates validated?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting pyridazine derivatives with pyrazole precursors under basic conditions. For example, describes a protocol where a pyridazine scaffold is functionalized with a triazole group via copper-catalyzed azide-alkyne cycloaddition. Key steps include:
- Intermediate validation: LC-MS (e.g., m/z 657 [M+H]+ as in ) and NMR (e.g., δ 7.81 ppm for aromatic protons in ) are critical for confirming intermediate structures.
- Purification: Flash chromatography (cyclohexane/ethyl acetate gradients, ) or recrystallization ensures purity.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- 1H/13C NMR: Assigns proton environments (e.g., pyrazole NH at δ 13.38 ppm in ) and carbon backbone.
- LC-MS: Confirms molecular weight (e.g., m/z 307 [M+H]+ in ).
- IR Spectroscopy: Identifies functional groups (e.g., carbonyl stretch at 1684 cm⁻¹ in ).
- X-ray crystallography (advanced): Resolves 3D structure and hydrogen-bonding networks ( ).
Advanced: How can computational methods predict the compound’s intermolecular interactions in crystal packing?
Answer:
- Graph-set analysis (as per ) maps hydrogen-bonding patterns (e.g., N–H···O interactions).
- Density Functional Theory (DFT): Calculates electrostatic potential surfaces to predict π-π stacking or halogen bonding ( ).
- Molecular dynamics simulations: Model solvation effects and stability in biological matrices ( ).
Advanced: How do structural modifications (e.g., substituents on pyrazole/pyridazine) influence biological activity?
Answer:
- Case study: Introducing electron-withdrawing groups (e.g., Br or CF₃) enhances binding to kinase targets, as seen in (triazolothiadiazine derivatives).
- SAR analysis: Compare IC₅₀ values of analogs (tabular example below):
| Substituent | Activity (IC₅₀, nM) | Source |
|---|---|---|
| 3,5-Dimethylpyrazole | 450 | |
| 4-Cyclopropyltriazole | 307 |
Advanced: How are contradictions in crystallographic data resolved during structure refinement?
Answer:
- SHELX refinement ( ): Iterative cycles using Fourier difference maps to resolve disordered regions.
- Validation tools: Check CIF files with PLATON ( ) for symmetry errors or missed hydrogen bonds.
- Multi-temperature studies: Compare data collected at 100 K vs. 298 K to identify thermal motion artifacts.
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Gloves, goggles, and lab coats (mandatory per ).
- Toxicity mitigation: Avoid inhalation (use fume hoods) and skin contact (LD₅₀ data lacking; ).
- Waste disposal: Incinerate via licensed facilities to prevent environmental release ( ).
Advanced: How is the compound’s stability assessed under varying experimental conditions?
Answer:
- Thermogravimetric analysis (TGA): Measures decomposition temperature (>200°C typical; ).
- pH stability studies: Monitor degradation via HPLC in buffers (pH 2–12).
- Light sensitivity: UV-vis spectroscopy tracks photodegradation products ( ).
Advanced: What strategies optimize yield in multi-step syntheses of derivatives?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
